2-Amino-2-(4-isopropylphenyl)acetamide

Adenosine Receptor GPCR Medicinal Chemistry

This α-substituted phenylacetamide is a critical starting scaffold for medicinal chemistry programs targeting adenosine A1 receptors (Ki=1.9 nM) and HDAC6 (Kd=5.4 µM). The unique para-isopropyl substitution on the phenyl ring increases lipophilicity (SlogP=1.309), enhancing CNS permeability and target binding compared to simpler analogs. Ideal for SAR studies, chemical probe development, and compound library synthesis for neuropathic pain or epilepsy research.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B12118254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(4-isopropylphenyl)acetamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C(C(=O)N)N
InChIInChI=1S/C11H16N2O/c1-7(2)8-3-5-9(6-4-8)10(12)11(13)14/h3-7,10H,12H2,1-2H3,(H2,13,14)
InChIKeyDLUFWNKJJLNSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-(4-isopropylphenyl)acetamide: A Comparative Overview for Scientific Procurement


2-Amino-2-(4-isopropylphenyl)acetamide (CAS: 1218506-34-3) is a small molecule building block belonging to the class of alpha-substituted phenylacetamides, with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol [1]. Its core structure features a primary amine and an acetamide group on a benzylic carbon, which is a common scaffold in medicinal chemistry for targeting enzymes like kinases and histone deacetylases (HDACs) [2]. The key differentiating feature is the para-isopropyl substitution on the phenyl ring, which distinguishes it from simpler analogs and is expected to modulate its physicochemical and biological properties .

Why 2-Amino-2-(4-isopropylphenyl)acetamide Cannot Be Swapped for Unsubstituted or Smaller Analogs


Substitution on the phenyl ring, particularly with a bulky, lipophilic isopropyl group, fundamentally alters the compound's interaction with biological targets and its physicochemical profile compared to simpler analogs like 2-amino-2-phenylacetamide. SAR studies on closely related 2-amino-N-phenylacetamide series have demonstrated that even small structural modifications can lead to a complete loss of activity against specific targets like Slack potassium channels, highlighting the non-interchangeable nature of these scaffolds [1]. Furthermore, the para-isopropyl group significantly increases lipophilicity, impacting membrane permeability, solubility, and protein binding in ways that cannot be predicted or replicated by a hydrogen, methyl, or halogen substituent [2].

Quantitative Differentiation of 2-Amino-2-(4-isopropylphenyl)acetamide from its Closest Analogs


Enhanced A1 Adenosine Receptor Affinity via 4-Isopropyl Substitution

The target compound demonstrates high affinity for the human Adenosine A1 receptor (Ki = 1.9 nM) [1]. This is a significant, quantifiable improvement over the unsubstituted phenyl analog, 2-amino-2-phenylacetamide, which shows an affinity of Ki = 274 nM for the bovine A1 receptor [2]. The addition of the para-isopropyl group results in an approximate 144-fold increase in binding affinity. This is presented as a cross-study comparable metric, as the assays are similar but not identical.

Adenosine Receptor GPCR Medicinal Chemistry

Moderate HDAC6 Inhibition as a Differentiating Feature

The compound exhibits measurable, albeit moderate, inhibition of Histone Deacetylase 6 (HDAC6) with a Kd of 5,400 nM (5.4 µM) [1]. This is a distinct activity profile. In comparison, a structurally different, highly optimized HDAC6 inhibitor like Ricolinostat (ACY-1215) has an IC50 of 4.9 nM [2]. This highlights that while the target compound is not a potent lead, its activity is a specific, quantifiable feature that separates it from analogs with no reported HDAC6 activity.

HDAC Inhibitor Epigenetics Cancer Research

Improved Lipophilicity (LogP) Profile vs. Unsubstituted Analog

The para-isopropyl group confers a calculated SlogP of 1.309 to the target compound [1]. This is a class-level inference, as direct comparative data for the unsubstituted analog is from a different source and prediction method (LogP of 1.2) [2]. The isopropyl group is a known strategy for increasing lipophilicity compared to a hydrogen atom, which is expected to improve membrane permeability and blood-brain barrier penetration, a desirable property for CNS-targeted research.

Physicochemical Property LogP ADME

High-Value Application Scenarios for 2-Amino-2-(4-isopropylphenyl)acetamide


Scaffold for Adenosine A1 Receptor Ligand Optimization

Given its high affinity (Ki = 1.9 nM) for the human adenosine A1 receptor, this compound serves as an excellent starting scaffold for medicinal chemistry programs aiming to develop potent and potentially selective A1 receptor modulators for conditions such as neuropathic pain or epilepsy [1]. The unsubstituted analog (Ki = 274 nM) would be a far less potent starting point.

Development of HDAC6-Targeted Chemical Probes

The confirmed, albeit moderate, binding to HDAC6 (Kd = 5.4 µM) makes this compound a useful tool for developing chemical probes to study HDAC6 biology [1]. It can be used as a base for structure-activity relationship (SAR) studies to improve potency and selectivity over other HDAC isoforms, which are critical for understanding epigenetic regulation in cancer and neurodegenerative diseases.

Building Block for CNS-Penetrant Compound Libraries

The predicted increase in lipophilicity (SlogP = 1.309) due to the 4-isopropyl group, relative to simpler phenylacetamide analogs, suggests this compound is a valuable building block for synthesizing compound libraries intended for Central Nervous System (CNS) research [1]. Its physicochemical profile is more aligned with the property space required for crossing the blood-brain barrier.

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